(3S,3aR,4R,4aS,8aR,9aS)-4-[(E)-2-[(2S,6R)-1,6-dimethylpiperidin-2-yl]ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one
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Overview
Description
(3S,3aR,4R,4aS,8aR,9aS)-4-[(E)-2-[(2S,6R)-1,6-dimethylpiperidin-2-yl]ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one is a naturally occurring alkaloid that is isolated from the bark of the Australian magnolia tree, Galbulimima belgraveana. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cardiovascular conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3aR,4R,4aS,8aR,9aS)-4-[(E)-2-[(2S,6R)-1,6-dimethylpiperidin-2-yl]ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one involves several steps, starting from commercially available precursors. One common synthetic route includes the use of a Diels-Alder reaction followed by a series of functional group transformations. The reaction conditions typically involve the use of catalysts such as Lewis acids to facilitate the cycloaddition process. Subsequent steps may include oxidation, reduction, and protection-deprotection sequences to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale. Techniques such as continuous flow chemistry and the use of automated synthesizers have been employed to streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(3S,3aR,4R,4aS,8aR,9aS)-4-[(E)-2-[(2S,6R)-1,6-dimethylpiperidin-2-yl]ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the starting material and the conditions used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: Research has shown that (3S,3aR,4R,4aS,8aR,9aS)-4-[(E)-2-[(2S,6R)-1,6-dimethylpiperidin-2-yl]ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one exhibits significant biological activity, including anti-inflammatory and antioxidant properties.
Medicine: The compound has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s disease due to its ability to inhibit acetylcholinesterase
Industry: this compound is used in the development of new pharmaceuticals and as a lead compound in drug discovery programs.
Mechanism of Action
The mechanism of action of (3S,3aR,4R,4aS,8aR,9aS)-4-[(E)-2-[(2S,6R)-1,6-dimethylpiperidin-2-yl]ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one involves its interaction with specific molecular targets in the body. One of the primary targets is acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in the treatment of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
(3S,3aR,4R,4aS,8aR,9aS)-4-[(E)-2-[(2S,6R)-1,6-dimethylpiperidin-2-yl]ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one can be compared with other alkaloids that exhibit similar biological activities. Some of these compounds include:
Galanthamine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Physostigmine: A reversible cholinesterase inhibitor with applications in treating glaucoma and myasthenia gravis.
Donepezil: A synthetic compound used as a medication for Alzheimer’s disease.
What sets this compound apart is its unique structure and the specific stereochemistry that contributes to its potent biological activity. Unlike some of its counterparts, this compound is derived from a natural source, which may offer advantages in terms of biocompatibility and reduced side effects.
Properties
Molecular Formula |
C22H35NO2 |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
(3S,3aR,4R,4aS,8aR,9aS)-4-[(E)-2-[(2S,6R)-1,6-dimethylpiperidin-2-yl]ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C22H35NO2/c1-14-7-6-9-17(23(14)3)11-12-19-18-10-5-4-8-16(18)13-20-21(19)15(2)25-22(20)24/h11-12,14-21H,4-10,13H2,1-3H3/b12-11+/t14-,15+,16-,17+,18+,19-,20+,21-/m1/s1 |
InChI Key |
FMPNFDSPHNUFOS-YKCJDCANSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@H](N1C)/C=C/[C@@H]2[C@H]3CCCC[C@@H]3C[C@H]4[C@@H]2[C@@H](OC4=O)C |
Canonical SMILES |
CC1CCCC(N1C)C=CC2C3CCCCC3CC4C2C(OC4=O)C |
Synonyms |
himbacine NSC-23969 NSC23969 |
Origin of Product |
United States |
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